![molecular formula C16H20N4O4 B5075681 4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-triazin-3-yl]morpholine](/img/structure/B5075681.png)
4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-triazin-3-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-triazin-3-yl]morpholine is a synthetic organic compound that features a morpholine ring attached to a triazine core, which is further substituted with a 3,4,5-trimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-triazin-3-yl]morpholine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a base to facilitate the reaction.
Incorporation of the Morpholine Ring: The final step involves the nucleophilic substitution of the triazine core with morpholine under suitable conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-triazin-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazine core or the morpholine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazine core, while substitution reactions can introduce various functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-triazin-3-yl]morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit key enzymes and proteins involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-triazin-3-yl]morpholine involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxyphenyl Derivatives: Compounds like 3,4,5-trimethoxyphenyl thiazole pyrimidines share structural similarities and exhibit similar biological activities.
Triazine Derivatives: Other triazine-based compounds also show potential in medicinal chemistry due to their ability to interact with various biological targets.
Uniqueness
4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-triazin-3-yl]morpholine is unique due to its combined structural features of the triazine core, morpholine ring, and trimethoxyphenyl group, which collectively contribute to its diverse biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-21-13-8-11(9-14(22-2)15(13)23-3)12-10-17-19-16(18-12)20-4-6-24-7-5-20/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYCWZXMTWWFKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=NC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[butyl(isonicotinoyl)amino]benzoic acid](/img/structure/B5075601.png)
![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5075609.png)
![1-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B5075615.png)
![N~1~-2-biphenylyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5075616.png)
![1-(1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B5075622.png)
![acetic acid;2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B5075641.png)
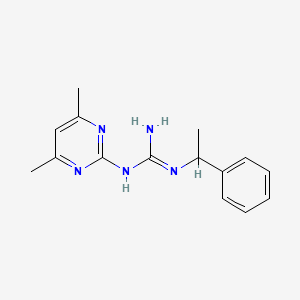
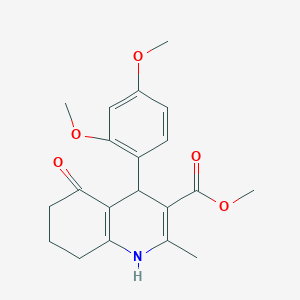
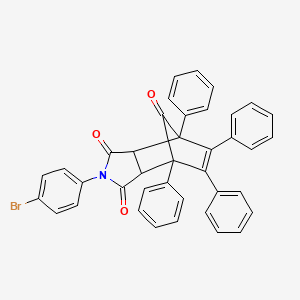
![1-[4-(2-METHYLPHENYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE](/img/structure/B5075682.png)
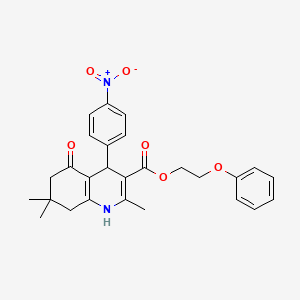
![1-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-3-(3-METHYLPHENYL)UREA](/img/structure/B5075699.png)
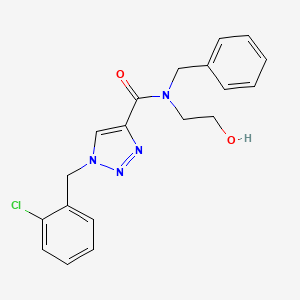
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B5075714.png)
